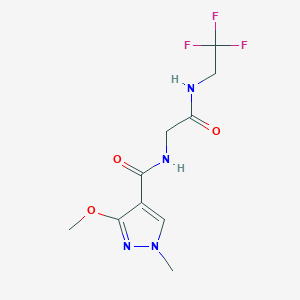

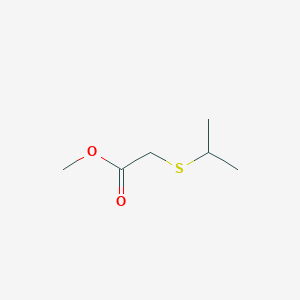

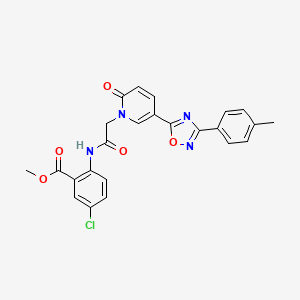

![molecular formula C25H19N3O4 B2726530 ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate CAS No. 923677-18-3](/img/structure/B2726530.png)

ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate” is a derivative of indenopyrroles . Indenopyrroles are a class of compounds that have been synthesized by the treatment of known dihydroxy-2-methyl-4-oxoindeno[1,2-b] pyrroles with phosphorus oxychloride (POCl3) .

Synthesis Analysis

The synthesis of this compound involves a POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles . The elimination of vicinal hydroxyl groups at the 3a and 8b positions, formation of a bond, and electrophilic chlorination of the methyl group attached to C2 resulted in the fused aromatic pyrrole structures . Benzylic substitution of various nucleophiles such as H2O, EtOH, and NaN3 with a chlorine atom gave diverse 4-oxoindeno[1,2-b]pyrrole derivatives in 58 to 93% yields .Molecular Structure Analysis

The structures of the products were confirmed by spectroscopic methods, elemental analysis, and X-ray crystallography . Unfortunately, specific details about the molecular structure of “ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate” are not available in the retrieved papers.Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination . This reaction was investigated in different aprotic solvents, and the highest reaction yield was obtained in DMF .Applications De Recherche Scientifique

Synthesis and Biological Activities

YD-3 was identified as a novel thrombin-receptor antagonist, with its derivatives synthesized for exploring their bioactivities (郭瓊文, 2006). The derivatives were evaluated for their differentiation and proliferation effects on HL-60 cells and antiproliferative activities on various cancer cell lines. Specific derivatives exhibited selective antiproliferative activities, suggesting their potential as lead compounds for further cancer research.

Antimicrobial Applications

Research on new quinazolines, which include structures related to ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate, demonstrated potential antimicrobial agents. These compounds were tested against a range of bacteria and fungi, indicating broad-spectrum antimicrobial activities (N. Desai, P. N. Shihora, & D. Moradia, 2007).

Molecular Docking and Theoretical Studies

A study on the FT-IR, FT-Raman spectra, and molecular docking of a related compound highlighted its potential interaction with biological targets. The compound's molecular structure was analyzed, showing stability and possible sites for nucleophilic attack. The nonlinear optical properties suggested applications beyond biological activities, including material sciences (A. El-Azab et al., 2016).

Cholinesterase Inhibitory Activities

Compounds derived from the chemical structure of ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate were investigated for their cholinesterase inhibitory activities. This research is crucial for understanding the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (Dilfaraz Khan et al., 2014).

Propriétés

IUPAC Name |

ethyl 4-[[2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4/c1-2-32-25(31)15-10-12-16(13-11-15)26-21(29)14-28-24(30)20-9-5-8-18-17-6-3-4-7-19(17)23(27-28)22(18)20/h3-13H,2,14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBBEDSVQYPOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

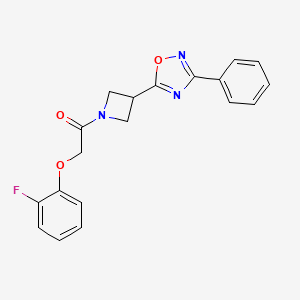

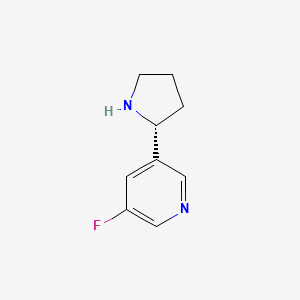

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)

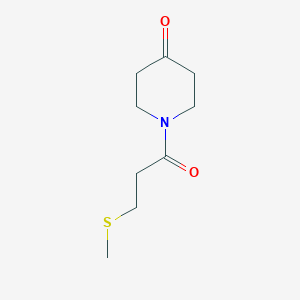

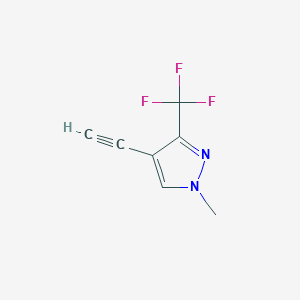

![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)

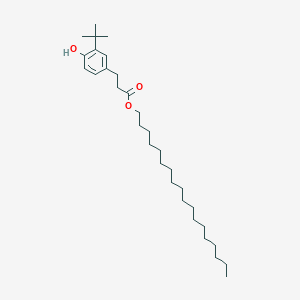

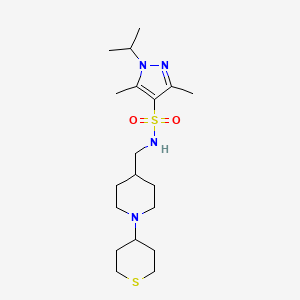

![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)